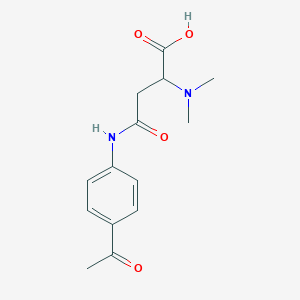

4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid

Description

4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid is a synthetic organic compound belonging to the class of 4-oxobutanoic acid derivatives. Its structure features a central 4-oxobutanoic acid backbone substituted with a 4-acetylanilino group at position 4 and a dimethylamino group at position 2.

Properties

IUPAC Name |

4-(4-acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-9(17)10-4-6-11(7-5-10)15-13(18)8-12(14(19)20)16(2)3/h4-7,12H,8H2,1-3H3,(H,15,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJSIFUKUQHWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of 4-acetylaniline with dimethylamine and a suitable carboxylic acid derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Key Observations :

- Substituent Diversity: The 4-oxobutanoic acid framework accommodates diverse groups, including aryl (e.g., 4-iodoanilino ), alkyl (e.g., 2-ethylphenyl ), and electron-donating/withdrawing groups (e.g., methoxy ).

- Steric and Electronic Effects: Bulky substituents like 4-iodoanilino increase molecular weight and influence crystallinity, while dimethylamino groups enhance solubility in polar solvents .

Spectral and Physical Properties

- NMR Spectroscopy : Aliphatic proton shifts and absence of carboxylic protons are critical for confirming successful amide bond formation .

- Crystallography: 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid exhibits monoclinic packing with hydrogen bonds between carboxylic groups, influencing stability .

- Melting Points : The iodinated derivative melts at 447–445 K, reflecting high thermal stability due to halogen substitution .

- Solubility: Analogs like 4-[3-(1-azepanylcarbonyl)anilino]-4-oxobutanoic acid show slight solubility in chloroform and DMSO, suggesting hydrophobicity from aromatic rings .

Biological Activity

4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid is a complex organic compound with significant potential in biochemical applications. Its unique structure, featuring an acetylanilino group and a dimethylamino group, allows for diverse interactions with biological systems. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

The compound has the following chemical formula: CHNO. Its structure includes:

- Acetylanilino Group : Contributes to hydrogen bonding and hydrophobic interactions.

- Dimethylamino Group : Enhances solubility and may influence binding affinity to targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit certain enzymes, impacting metabolic pathways. For instance, it has been shown to interact with proteases, potentially affecting viral replication processes .

- Receptor Binding : It may bind to various receptors, modulating cellular responses. The dimethylamino group plays a crucial role in enhancing the binding affinity due to its basic nature .

Antiviral Properties

Research indicates that this compound exhibits antiviral activity, particularly against HIV. It has been documented to outperform some existing protease inhibitors in inhibiting HIV replication .

Enzyme Interaction Studies

In biochemical assays, this compound has been utilized to study enzyme interactions and metabolic pathways. Its ability to serve as a substrate or inhibitor provides insights into enzyme kinetics and mechanisms.

Case Studies

- HIV Protease Inhibition :

-

Metabolic Pathway Analysis :

- In vitro studies revealed that the compound affects key metabolic pathways by modulating enzyme activity involved in drug metabolism, suggesting implications for pharmacokinetics and drug interactions.

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for 4-(4-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic addition of amines to maleic anhydride derivatives. For example, reacting 4-acetylaniline with maleic anhydride under reflux in a non-polar solvent (e.g., toluene) yields the intermediate, followed by dimethylamine substitution. Key optimizations include:

- Temperature control : Maintaining 80–100°C during anhydride ring-opening to prevent side reactions .

- Solvent selection : Use aprotic solvents (e.g., DMF) for amine coupling to enhance nucleophilicity .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups. The conjugated C=C bond (Z-configuration) appears at ~1600 cm⁻¹ .

- NMR : ¹H NMR reveals dimethylamino protons as a singlet (~2.8 ppm) and acetylanilino aromatic protons as a doublet (~7.2–7.8 ppm). ¹³C NMR confirms the ketone (~200 ppm) and carboxylic acid (~175 ppm) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, particularly for polymorph identification .

Q. How can solubility challenges be addressed during experimental design?

Methodological Answer: The compound’s insolubility in water (common among oxobutanoic acid derivatives) necessitates:

- pH adjustment : Dissolve in alkaline buffers (pH > 8) via deprotonation of the carboxylic acid group .

- Co-solvents : Use DMSO:water (1:4) mixtures for biological assays .

- Derivatization : Convert to methyl esters via Fischer esterification for improved organic solubility .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or crystallographic results?

Methodological Answer:

- Cross-validation : Compare experimental IR/NMR with density functional theory (DFT)-calculated spectra to confirm peak assignments .

- High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion fragmentation patterns .

- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine diffraction data from non-merohedral twinning .

Q. How can structure-activity relationships (SAR) guide biological activity studies?

Methodological Answer:

- Functional group modulation : Replace the dimethylamino group with ethylthio or methoxy groups (as in analogous compounds) to study steric/electronic effects on receptor binding .

- Bioisosteric substitution : Swap the acetyl group with a fluoro or methyl substituent (see ) to enhance membrane permeability .

- In silico docking : Use AutoDock Vina to predict interactions with auxin-binding proteins, leveraging homology models from anti-auxin derivatives (e.g., auxinole) .

Q. What mechanisms underlie the compound’s potential biological activity?

Methodological Answer:

- Anti-auxin activity : Analogous derivatives (e.g., BP-IAA) competitively inhibit auxin receptor TIR1 by mimicking indole-3-acetic acid (IAA). Conduct competitive binding assays with radiolabeled IAA .

- Enzymatic inhibition : Test inhibition of dehydrogenase/reductase enzymes using NADH depletion assays, as seen in 4-chloro-3-oxobutanoate metabolism studies .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations. Compare with 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.